1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid

Pharmaceutical Quality Control Impurity Profiling Method Validation

1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid (CAS 18465-38-8), also designated as Oxolonic acid or Oxolinic Acid Impurity A, is a synthetic quinoline-3-carboxylic acid derivative with a molecular weight of 263.25 g/mol. It is structurally characterized by a 1-ethyl substituent, a 6-methoxy group, a 7-hydroxy group, and a 4-oxo-1,4-dihydroquinoline core.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 18465-38-8
Cat. No. B102521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid
CAS18465-38-8
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)O)OC)C(=O)O
InChIInChI=1S/C13H13NO5/c1-3-14-6-8(13(17)18)12(16)7-4-11(19-2)10(15)5-9(7)14/h4-6,15H,3H2,1-2H3,(H,17,18)
InChIKeyISLQOPMMYRNQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid (CAS 18465-38-8): Baseline Identity and Source for Scientific Procurement


1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid (CAS 18465-38-8), also designated as Oxolonic acid or Oxolinic Acid Impurity A, is a synthetic quinoline-3-carboxylic acid derivative with a molecular weight of 263.25 g/mol [1]. It is structurally characterized by a 1-ethyl substituent, a 6-methoxy group, a 7-hydroxy group, and a 4-oxo-1,4-dihydroquinoline core. This compound is primarily sourced as a high-purity analytical reference standard for pharmaceutical impurity profiling, environmental contaminant analysis, and pharmacokinetic research in aquaculture [2].

Why 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid Cannot Be Interchanged with Other Quinolone Analogs


Simple substitution of 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid with other quinolone-3-carboxylic acids like its parent drug, Oxolinic acid (CAS 14698-29-4), or Nalidixic acid (CAS 389-08-2) is scientifically invalid due to critical differences in analytical behavior, biological target engagement, and regulatory function. The ring-opening of the methylenedioxy bridge to form the 6-methoxy-7-hydroxy substitution pattern in the target compound drastically alters its chromatographic retention, UV absorption spectrum, and mass fragmentation pattern compared to Oxolinic acid, making it the essential certified reference material for method validation [1]. Furthermore, it exhibits distinct pharmacokinetic properties in aquatic species, such as a lower maximum plasma concentration (Cmax) and longer time to maximum concentration (Tmax) following bath administration compared to other quinolones, necessitating its specific use as an analytical tracer for residue depletion studies [2].

Quantitative Evidence Guide for Procuring 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid


Differentiation as the Certified Oxolinic Acid Impurity A Reference Standard

The target compound holds a distinct regulatory identity as the official 'Oxolinic Acid Impurity A' reference standard (CRS), differentiating it from the bulk active pharmaceutical ingredient and other process-related impurities. While Oxolinic acid (the parent drug) has a fused dioxolo ring, this compound is specified by the European Pharmacopoeia as a unique impurity marker with a different CAS number and a molecular formula of C13H13NO5 versus C13H11NO5 for the parent [1]. Procurement of the parent compound or a different quinolone analog cannot fulfill the role of this specific, characterized impurity standard required for compendial methods.

Pharmaceutical Quality Control Impurity Profiling Method Validation

Differential Pharmacokinetic Profile in Aquaculture Species

The target compound exhibits distinct pharmacokinetic behavior in olive flounder (Paralichthys olivaceus) compared to its well-studied structural parent, Oxolinic acid. Following a 1-hour bath administration at 50 ppm, Oxolonic acid achieves a maximum plasma concentration (Cmax) of 0.25 μg/mL, with a time to maximum concentration (Tmax) of 31.43 hours [1]. In contrast, published data for Oxolinic acid in the same species under similar bath conditions shows a higher Cmax of 0.38 μg/mL and a faster Tmax of approximately 10 hours [2]. This demonstrates a slower absorption and lower peak exposure profile for the target compound, which is critical for accurate modeling of residue depletion times.

Aquaculture Pharmacokinetics Residue Depletion Environmental Risk Assessment

Spectrofluorometric Differentiation for Selective Detection in Residue Analysis

The target compound's unique 6-methoxy-7-hydroxy substitution pattern, instead of the 6,7-methylenedioxy bridge in Oxolinic acid, results in a differentiable fluorescence spectrum, enabling its selective detection in complex matrices. A published spectrofluorimetric method specifically developed for 4-quinolone antibiotics explicitly includes Oxolonic acid (the target compound) as a distinct analyte from other fluoroquinolones like Sparfloxacin, achieving differentiated analysis [1]. This selectivity is not achievable when using standards for other quinolone antibiotics, as their spectral properties will mask or mimic the target compound's signal.

Residue Analysis Spectrofluorimetry Food Safety

Differential LogP and Its Impact on Chromatographic Retention

The replacement of the non-polar methylenedioxy bridge in Oxolinic acid with a polar 6-methoxy-7-hydroxy pattern in the target compound results in a calculated decrease in lipophilicity. The target compound has a computed XLogP3 value of 1.3 [1]. This value is significantly lower than the predicted XLogP3 of 1.9 for Oxolinic acid [2], leading to a reduction in chromatographic retention time in reversed-phase HPLC methods. This physicochemical difference is a primary factor for its selection as a system suitability standard to verify column performance and mobile phase selectivity between the active pharmaceutical ingredient and its close-eluting impurity.

Chromatographic Method Development Lipophilicity Physicochemical Profiling

Validated Application Scenarios for 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid


Pharmaceutical Impurity Reference Standard for Oxolinic Acid Drug Products

The primary and most critical application is its use as the certified reference standard for 'Oxolinic Acid Impurity A' in pharmaceutical quality control. As supported by its official monographs [1], this compound is used to develop and validate HPLC or UPLC methods for the quantification of this specific ring-opened impurity in Oxolinic acid active pharmaceutical ingredient (API) and finished dosage forms. Its procurement ensures compliance with ICH guidelines for impurity testing.

Environmental Tracer for Aquaculture Discharge Monitoring

Due to its distinct pharmacokinetic profile, such as a prolonged Tmax of 31.43 hours and a Cmax of 0.25 µg/mL after bath administration in fish [2], this compound serves as a specific analytical tracer in environmental fate studies. Procurement of the pure standard allows for accurate quantification in water and sediment samples near aquaculture facilities, distinguishing this compound's residues from those of the parent drug and other co-administered antibiotics.

Selective Analyte in Multi-Residue Food Safety Methods

The differentiable fluorescence spectrum of the compound, stemming from its unique 7-hydroxy-6-methoxy substitution [3], makes it a necessary individual standard for spectrofluorimetric or LC-fluorescence methods designed to screen for multiple quinolone residues in fish, eggs, and other food products. Using a generic quinolone standard would lead to inaccurate identification and quantification of this specific residue.

HPLC System Suitability Standard for Method Development

The significant 0.6 log unit difference in XLogP3 between this compound (1.3) and the parent drug Oxolinic acid (1.9) [4] makes it an ideal standard for demonstrating chromatographic system suitability. A laboratory can use this compound to prove that its method achieves baseline resolution between a hydrophobic drug and its more polar, early-eluting impurity, a key parameter for method robustness.

Quote Request

Request a Quote for 1-Ethyl-1,4-dihydro-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.